molecular formula C12H16N2O2 B5739611 4-(butyrylamino)-N-methylbenzamide

4-(butyrylamino)-N-methylbenzamide

Cat. No. B5739611
M. Wt: 220.27 g/mol
InChI Key: GJNINKBHJISUOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(butyrylamino)-N-methylbenzamide and related compounds involves multi-step chemical processes that are aimed at achieving high yields and purity. An example of a synthesis process involves the nitration of methyl 4-butyrylamino-3-methylbenzoate with nitric and sulfuric acid mixtures, followed by reduction in the presence of iron powder, achieving a total yield of 72% (Tao Feng, 2005). Additionally, the modification of the synthesis route for methyl 4-butyrylamino-3-methyl-5-nitrobenzoate using an improved nitration method has shown remarkable virtues of high yield and efficiency (Ren Li-jun, 2008).

Molecular Structure Analysis

The molecular structure analysis of related compounds reveals intricate details about the arrangement of atoms and the spatial configuration. For instance, the crystal structure determination of specific benzamide derivatives provides insights into their symmetrical and conjugated systems (Yu Xiao, 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-(butyrylamino)-N-methylbenzamide derivatives are pivotal in understanding their reactivity and potential applications. The introduction of N-phenyl substituents, for example, leads to significant shifts in absorption and fluorescence spectra, highlighting the impact of molecular modifications on the chemical behavior of these compounds (Jye‐Shane Yang et al., 2002).

Physical Properties Analysis

The physical properties of 4-(butyrylamino)-N-methylbenzamide derivatives, such as solubility, are crucial for their practical applications. Studies on the solubility of related compounds in various solvents provide valuable data for their processing and formulation. For instance, the solubility measurements of 4-aminobenzamide in different solvents have been correlated with temperature, offering insights into the dissolution behavior of these compounds (Jinbo Ouyang et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(butyrylamino)-N-methylbenzamide derivatives, including their reactivity and stability, are fundamental to their utility in various chemical contexts. Investigations into the synthesis, structure, and photochemical behavior of related compounds have elucidated their chemical characteristics, including fluorescence enhancement and reaction pathways (Jye‐Shane Yang et al., 2002).

Safety and Hazards

The safety data sheet for “4-(butyrylamino)-N-methylbenzamide” indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-(butanoylamino)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-4-11(15)14-10-7-5-9(6-8-10)12(16)13-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNINKBHJISUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-methylbenzamide

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